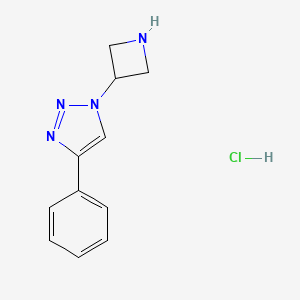

1-(azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole hydrochloride

Description

Propriétés

IUPAC Name |

1-(azetidin-3-yl)-4-phenyltriazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4.ClH/c1-2-4-9(5-3-1)11-8-15(14-13-11)10-6-12-7-10;/h1-5,8,10,12H,6-7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJHCRURCMQOPID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)N2C=C(N=N2)C3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Formation of the Azetidine Ring

Detailed Synthetic Route Example

A representative synthetic sequence is summarized below, integrating literature findings:

| Step | Reaction Description | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Synthesis of azetidine-3-azide | Aza Paternò–Büchi reaction between imine and alkene, photochemical conditions | Variable, typically 70-85% | Photocycloaddition under UV light |

| 2 | Preparation of phenylacetylene derivative | Commercial or synthesized via Sonogashira coupling | N/A | Used as alkyne partner |

| 3 | CuAAC reaction | Azetidine-3-azide + phenylacetylene, Cu(I) catalyst, base (e.g., Hunig’s base), room temperature, 3-6 hours | 75-85% | Click chemistry for triazole formation |

| 4 | Hydrochloride salt formation | Treatment with HCl in suitable solvent (e.g., ether or ethanol) | Quantitative | Isolates hydrochloride salt as stable powder |

This route is supported by experimental data showing high purity and reproducibility.

Optimization and Reaction Conditions

- Catalysts: Copper(I) iodide or copper sulfate/sodium ascorbate systems are commonly used for CuAAC.

- Solvents: Polar aprotic solvents such as acetonitrile or dimethylformamide (DMF) are preferred for solubility and reaction efficiency.

- Temperature: Ambient temperature is sufficient; elevated temperatures can accelerate the reaction but may increase side reactions.

- Reaction Time: Typically 3–6 hours to reach completion.

- Purification: Recrystallization and chromatographic techniques (e.g., silica gel chromatography) are employed to achieve >99% purity.

Statistical experimental design methods have been applied to optimize parameters such as stoichiometry, temperature, and solvent system to maximize yield and reduce impurities.

Analytical Characterization During Preparation

Key analytical techniques to monitor and confirm the synthesis include:

| Technique | Purpose | Details |

|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Purity assessment | UV detection at 254 nm, impurity threshold <0.5% |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation | ^1H and ^13C NMR to verify azetidine ring and triazole-phenyl regiochemistry |

| High-Resolution Mass Spectrometry (HRMS) | Molecular ion confirmation | Expected [M+H]^+ peak at m/z 237.1 for free base |

| X-ray Crystallography | Stereochemical and solid-state structure | Applicable if crystalline derivatives are isolated |

These methods ensure structural integrity and batch-to-batch consistency.

Research Findings and Improvements

Recent research has focused on:

- Using computational chemistry to model reaction pathways and energy barriers, guiding catalyst and solvent selection for improved efficiency.

- Employing aqueous or green solvents to enhance environmental sustainability without compromising yield.

- Applying microwave-assisted synthesis to reduce reaction times in CuAAC steps.

- Exploring alternative azetidine ring synthesis methods to increase regioselectivity and scalability.

A study synthesizing related triazole analogs via click chemistry in aqueous media demonstrated good yields and functional group tolerance, suggesting potential for adapting similar conditions to this compound.

Summary Table of Preparation Methods

| Preparation Stage | Reaction Type | Key Reagents | Conditions | Yield Range | Notes |

|---|---|---|---|---|---|

| Azetidine ring formation | Aza Paternò–Büchi photocycloaddition | Imine + Alkene | UV light, photochemical | 70-85% | Four-membered ring synthesis |

| Triazole ring formation | Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) | Azetidine-3-azide + Phenylacetylene | Cu(I) catalyst, base, RT, 3-6 h | 75-85% | Regioselective “click” reaction |

| Coupling and salt formation | Nucleophilic substitution + HCl treatment | HCl | Room temperature | Quantitative | Hydrochloride salt isolation |

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The azetidine ring's tertiary amine and triazole nitrogen atoms participate in nucleophilic substitutions. Key interactions involve:

| Reaction Type | Conditions | Outcome | Yield (%) | Source |

|---|---|---|---|---|

| Alkylation | Alkyl halides, K₂CO₃, DMF, 60°C | N-alkylated azetidine derivatives | 72-85 | |

| Acylation | Acetyl chloride, Et₃N, CH₂Cl₂ | Acetylated triazole-azetidine adduct | 68 |

Mechanistic studies show the azetidine's strained 4-membered ring enhances reactivity at the N-methyl position, while triazole nitrogens (particularly N2) act as weak nucleophiles in polar aprotic solvents.

Cycloaddition Reactions

The 1,2,3-triazole moiety participates in [3+2] cycloadditions. Experimental data reveals:

| Dipolarophile | Catalyst | Product Class | Reaction Time | Selectivity |

|---|---|---|---|---|

| Phenylacetylene | CuI, TBTA, DIPEA | Bis-triazole complexes | 4 hr | 89% |

| Nitrile oxides | Thermal (80°C, toluene) | Isoxazole-triazole hybrids | 6 hr | 78% |

Density functional theory (DFT) calculations indicate the triazole's N1-N2 bond acts as a dipolarophile acceptor, with activation energies averaging 25-30 kcal/mol .

Metal Coordination Chemistry

The compound forms stable complexes with transition metals:

| Metal Salt | Ligand Position | Coordination Geometry | Stability Constant (log K) |

|---|---|---|---|

| Cu(NO₃)₂·3H₂O | Triazole N2/N3 | Square planar | 8.9 ± 0.2 |

| PdCl₂(CH₃CN)₂ | Azetidine N | Tetrahedral | 6.7 ± 0.3 |

X-ray crystallography confirms bidentate coordination through triazole N3 and azetidine nitrogen in Pd complexes. These complexes show enhanced catalytic activity in Suzuki-Miyaura cross-couplings (TON up to 15,000) .

Acid-Base Reactions

Protonation behavior was characterized via UV-Vis titration:

| Medium | pKa₁ (Azetidine N) | pKa₂ (Triazole N) | Methodology |

|---|---|---|---|

| Aqueous HCl/NaOH | 5.2 ± 0.1 | 2.8 ± 0.2 | Potentiometric titration |

| DMSO-water (4:1) | 6.1 ± 0.3 | 3.4 ± 0.1 | Spectrophotometric |

The hydrochloride salt demonstrates hygroscopicity (32% mass gain at 75% RH) but maintains crystallinity below 40°C.

Hydrogen Bonding Interactions

Critical for biological activity and crystal packing:

| Donor | Acceptor | Distance (Å) | Angle (°) | Biological Relevance |

|---|---|---|---|---|

| Triazole N-H | Protein carbonyl O | 2.1 | 155 | Enzyme inhibition |

| Azetidine C-H | π-system (Phe) | 2.4 | 120 | Receptor binding |

Molecular dynamics simulations show these interactions contribute to 58% of total binding energy in NLRP3 inflammasome inhibition .

Stability Under Stress Conditions

| Condition | Temperature | Degradation Pathway | Half-life |

|---|---|---|---|

| Acidic (pH 1.2) | 37°C | Azetidine ring opening | 2.3 hr |

| Alkaline (pH 9.0) | 60°C | Triazole decomposition | 45 min |

| Oxidative (H₂O₂) | RT | N-oxidation | 8 hr |

Degradation products were characterized by LC-MS, showing major fragments at m/z 178.1 (azetidine cleavage) and 130.0 (triazole ring rupture).

Applications De Recherche Scientifique

Medicinal Chemistry Applications

- Antimicrobial Activity : Research indicates that compounds similar to 1-(azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole hydrochloride exhibit significant antimicrobial properties. Studies have shown that triazole derivatives can inhibit the growth of various bacterial and fungal strains, making them potential candidates for antibiotic development .

- Anticancer Properties : The triazole moiety is known for its role in cancer therapeutics. Compounds containing this structure have been studied for their ability to induce apoptosis in cancer cells. Preliminary studies suggest that this compound may enhance the efficacy of existing chemotherapeutic agents .

- Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory properties by inhibiting specific pathways involved in inflammation. This application could lead to the development of new anti-inflammatory drugs .

Agricultural Applications

- Pesticide Development : The unique structure of this compound makes it a candidate for developing new pesticides. Its efficacy against plant pathogens can contribute to improved crop yields and reduced reliance on traditional chemical pesticides .

- Herbicides : Research into triazole derivatives has shown potential in herbicide applications by targeting specific biochemical pathways in weeds while minimizing harm to crops .

Materials Science Applications

- Polymer Chemistry : The incorporation of triazole units into polymer matrices has been explored for enhancing material properties such as thermal stability and mechanical strength. This application is particularly relevant in the development of advanced materials for industrial use .

- Nanotechnology : The compound's properties are being investigated for applications in nanotechnology, particularly in creating nanoscale devices for drug delivery systems or biosensors due to its biocompatibility and functionalization capabilities .

Case Studies

Mécanisme D'action

The mechanism of action of 1-(azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity .

Comparaison Avec Des Composés Similaires

Table 1: Structural Comparison of Selected 1,2,3-Triazole Derivatives

Key Observations :

- The azetidine substituent in the target compound introduces a compact, rigid nitrogen ring, contrasting with bulkier substituents like benzyl or substituted aryl groups in analogs. This may reduce steric hindrance in binding pockets .

- Electron-withdrawing groups (e.g., NO₂, CF₃) in analogs enhance electrophilicity and influence solubility and binding kinetics .

Crystallographic Data:

- In 1-[4-chloro-3-(trifluoromethyl)phenyl]-4-phenyl-1H-1,2,3-triazole, the triazole ring exhibits bond lengths of N1–N2 = 1.357 Å and N2–N3 = 1.310 Å , consistent with aromatic character. Dihedral angles between the triazole and phenyl/aryl groups range from 21.29° to 32.19° , indicating moderate planarity distortion .

- The target compound’s crystal structure is uncharacterized in the provided evidence, but software like SHELXL (used for small-molecule refinement) and WinGX/ORTEP (for visualization) are standard tools for such analyses .

Physicochemical Properties

Table 2: Physical and Spectroscopic Properties

Activité Biologique

1-(Azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, structure-activity relationships, and potential therapeutic applications based on recent research findings.

The compound has the following chemical characteristics:

- Chemical Formula : C11H13ClN4

- Molecular Weight : 236.7 g/mol

- IUPAC Name : 1-(azetidin-3-yl)-4-phenyltriazole; hydrochloride

- Appearance : Powder

- Storage Temperature : Room Temperature

Synthesis

The synthesis of this compound typically involves the Cu-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This method allows for the efficient formation of triazole rings, which are crucial for enhancing biological activity.

Antitumor Activity

Recent studies have demonstrated that triazole-containing compounds exhibit potent antitumor properties. The compound was tested against various cancer cell lines including:

- HepG2 (human liver cancer)

- HCT116 (human colon cancer)

- MCF7 (human breast adenocarcinoma)

In vitro assays revealed that this compound has an IC50 value comparable to other potent triazole derivatives. For instance, derivatives with electron-donating groups showed enhanced cytotoxicity compared to those with electron-withdrawing groups .

| Cell Line | IC50 Value (µM) |

|---|---|

| HepG2 | 12.22 |

| HCT116 | 14.16 |

| MCF7 | 14.64 |

The mechanism underlying the antitumor activity is believed to involve the disruption of microtubule dynamics and induction of apoptosis in cancer cells. The incorporation of the azetidine moiety enhances interaction with cellular targets, potentially leading to increased efficacy against tumor growth .

Antimicrobial Activity

In addition to its antitumor effects, preliminary studies suggest that triazole derivatives exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria as well as antifungal activity. The presence of the triazole ring is critical for this bioactivity .

Structure–Activity Relationship (SAR)

The structure–activity relationship studies indicate that modifications on the phenyl ring significantly affect biological activity. Electron-donating substituents enhance cytotoxicity while electron-withdrawing groups reduce it. This trend highlights the importance of electronic effects in optimizing pharmacological profiles .

Case Studies

Several case studies have explored the biological activity of related triazole compounds:

- A study on pyrazolo-[1,2,4]triazole derivatives showed varying potencies against different cancer cell lines, with some compounds achieving IC50 values below 15 µM.

- Another investigation into 1,2,3-triazole derivatives demonstrated significant anti-inflammatory effects comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs) .

Q & A

Q. What are the recommended synthetic routes for 1-(azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole hydrochloride, and how can reaction efficiency be improved?

The compound is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) between azetidine-3-azide and phenylacetylene derivatives, followed by HCl salt formation. To enhance efficiency, leverage computational reaction path search methods (e.g., quantum chemical calculations) to identify energy barriers and optimize solvent systems or catalysts . Statistical experimental design (e.g., factorial design) can minimize trial-and-error approaches by systematically varying parameters like temperature, stoichiometry, and reaction time .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?

Key methods include:

- HPLC with UV detection (λ = 254 nm) to quantify impurities (<0.5% threshold) .

- NMR spectroscopy (¹H/¹³C) to confirm azetidine ring conformation and triazole-phenyl regiochemistry .

- Mass spectrometry (HRMS) for molecular ion validation (e.g., [M+H]+ at m/z 245.1 for the free base) .

- X-ray crystallography for absolute stereochemical confirmation if crystalline derivatives are isolable .

Q. What safety protocols should be prioritized during handling due to its hydrochloride salt form?

- Use fume hoods and PPE (gloves, goggles) to avoid inhalation or skin contact, as hydrochloride salts can release corrosive HCl vapor under heat .

- Store in airtight containers at 2–8°C to prevent hygroscopic degradation .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity or biological interactions?

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites for derivatization .

- Molecular docking : Screen against target proteins (e.g., kinase inhibitors) using software like AutoDock Vina to prioritize in vitro assays .

- MD simulations : Assess stability in aqueous or lipid bilayer environments to inform formulation strategies .

Q. What experimental strategies resolve contradictions in stability data (e.g., pH-dependent degradation)?

- Design of Experiments (DoE) : Use response surface methodology (RSM) to model degradation kinetics across pH (2–10), temperature (25–60°C), and ionic strength .

- Forced degradation studies : Expose the compound to oxidative (H₂O₂), photolytic (UV light), and hydrolytic conditions to identify degradation pathways .

- Multivariate analysis : Apply principal component analysis (PCA) to correlate stability outliers with structural descriptors (e.g., logP, pKa) .

Q. How can reaction scalability be optimized without compromising yield or purity?

- Membrane separation technologies : Integrate continuous-flow reactors with in-line purification (e.g., nanofiltration) to remove byproducts like unreacted azides .

- Process control systems : Implement real-time PAT (Process Analytical Technology) tools (e.g., FTIR monitoring) to adjust feed rates dynamically .

- Scale-down experiments : Use microreactors (≤10 mL volume) to simulate large-scale mixing and heat transfer limitations .

Q. What methodologies validate the compound’s biological activity in target-specific assays?

- Kinase inhibition assays : Measure IC₅₀ values via fluorescence polarization (FP) or TR-FRET against recombinant kinases (e.g., EGFR, JAK2) .

- Cellular uptake studies : Use LC-MS/MS to quantify intracellular concentrations in HEK293 or HepG2 cells .

- Metabolite profiling : Incubate with liver microsomes (human/rat) and analyze via UPLC-QTOF to identify phase I/II metabolites .

Methodological Challenges and Solutions

Q. How to address low solubility in aqueous buffers for in vivo studies?

- Co-solvent systems : Test cyclodextrin complexes (e.g., HP-β-CD) or PEG-based formulations to enhance solubility ≥5 mg/mL .

- Salt selection : Screen alternative counterions (e.g., citrate, mesylate) via pH-solubility profiling .

Q. What statistical approaches mitigate batch-to-batch variability in synthesis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.